Cas no 142744-21-6 (1,3-Benzenediamine,N1-[2-(dimethylamino)ethyl]-N3-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-)

1,3-Benzenediamine,N1-[2-(dimethylamino)ethyl]-N3-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro- structure
142744-21-6 structure
Productnaam:1,3-Benzenediamine,N1-[2-(dimethylamino)ethyl]-N3-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-
CAS-nummer:142744-21-6
MF:C20H30N6O5S
MW:466.554402828217
CID:222132
PubChem ID:3072507

1,3-Benzenediamine,N1-[2-(dimethylamino)ethyl]-N3-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-benzenediamine, N~1~-[2-(dimethylamino)ethyl]-N~3~-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-
    • 1,3-Benzenediamine,N1-[2-(dimethylamino)ethyl]-N3-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-
    • 1-N-[2-(dimethylamino)ethyl]-3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitrobenzene-1,3-diamine
    • BRN 5838753
    • 142744-21-6
    • 1,3-Benzenediamine, N-(2-(dimethylamino)ethyl)-N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-
    • DTXSID60162158
    • CHEMBL106348
    • N-(2-Dimethylamino-ethyl)-N''-[2-(5-dimethylaminomethyl-furan-2-ylmethylsulfanyl)-ethyl]-4,6-dinitro-benzene-1,3-diamine
    • BDBM50004653
    • Inchi: InChI=1S/C20H30N6O5S/c1-23(2)9-7-21-17-11-18(20(26(29)30)12-19(17)25(27)28)22-8-10-32-14-16-6-5-15(31-16)13-24(3)4/h5-6,11-12,21-22H,7-10,13-14H2,1-4H3
    • InChI-sleutel: LFSPBUWIBYIALD-UHFFFAOYSA-N
    • LACHT: CN(CCNC1=CC(NCCSCC2=CC=C(CN(C)C)O2)=C([N+]([O-])=O)C=C1[N+]([O-])=O)C

Berekende eigenschappen

  • Exacte massa: 466.2001
  • Monoisotopische massa: 466.2
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 12
  • Complexiteit: 588
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 161Ų
  • XLogP3: 3.8

Experimentele eigenschappen

  • Dichtheid: 1.311
  • Kookpunt: 625.9°C at 760 mmHg
  • Vlampunt: 332.4°C
  • Brekindex: 1.639
  • PSA: 129.96

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